molecular formula C17H18FN3O2S B1625109 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine CAS No. 633304-27-5

3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine

Cat. No. B1625109
M. Wt: 347.4 g/mol
InChI Key: SFSFIDVAEMDPIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including functional group transformations, cyclization, and sulfonation. Researchers have developed various synthetic routes to access it, optimizing yields and purity. Detailed synthetic protocols can be found in relevant literature .

Scientific Research Applications

Synthesis and Material Applications

Compounds containing sulfone and pyridine groups are pivotal in the synthesis of advanced materials. For example, fluorinated polyamides containing pyridine and sulfone moieties demonstrate exceptional solubility in organic solvents and high thermal stability, making them suitable for high-performance applications (Xiao-Ling Liu et al., 2013) (Liu et al., 2013). Similarly, guanidinium-functionalized anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reactions offer precise control of cation functionality, enhancing the performance of electrolyte materials (D. Kim et al., 2011) (Kim et al., 2011).

Organic Synthesis and Chemical Reactivity

Sulfone-functionalized compounds are instrumental in organic synthesis, offering pathways to diverse chemical structures. The synthesis of dimethyl sulfomycinamate through a Bohlmann-Rahtz heteroannulation reaction showcases the utility of sulfone groups in complex organic syntheses (M. Bagley et al., 2005) (Bagley et al., 2005). Additionally, fluoroalkylation of aryl iodides, facilitated by the (2-pyridyl)sulfonyl group, highlights the role of sulfone and pyridine moieties in accessing fluorinated compounds, which are of significant interest in medicinal chemistry and materials science (Yanchuan Zhao et al., 2012) (Zhao et al., 2012).

Potential Pharmaceutical Applications

While direct applications in pharmaceuticals for the specific compound were not identified, related research indicates the potential of sulfone and pyridine derivatives in drug development. For instance, pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl groups have shown promising antimicrobial activities, suggesting the therapeutic potential of sulfone-containing compounds (Amani M. R. Alsaedi et al., 2019) (Alsaedi et al., 2019).

properties

IUPAC Name

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSFIDVAEMDPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621755
Record name 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine

CAS RN

633304-27-5
Record name WAY-208466
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633304275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((3-Fluorophenyl)sulfonyl)-N,N-dimethyl-1H-pyrrolo(2,3-b)pyridine-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-208466
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AXW9ALG9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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